molecular formula C23H19NO2 B257678 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone

2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone

Cat. No. B257678
M. Wt: 341.4 g/mol
InChI Key: AYXLRIRVFOSTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone, also known as MPAQ, is a synthetic compound that belongs to the class of anthraquinone derivatives. It has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone generates ROS by undergoing a redox reaction with cellular components, leading to the production of superoxide anion and hydrogen peroxide. The accumulation of ROS leads to oxidative stress, which ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and increase the sensitivity of cancer cells to radiation therapy. 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. Another advantage is its ability to generate ROS, which may be useful in photodynamic therapy. However, one limitation of 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone is its potential toxicity to normal cells, which may limit its use in clinical settings. Another limitation is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone in vivo, including its distribution, metabolism, and excretion. Further studies are also needed to determine the optimal dosage and administration route for 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone in cancer treatment. Finally, the potential use of 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone in the treatment of other diseases, such as inflammation and oxidative stress-related disorders, should be explored.

Synthesis Methods

2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone can be synthesized through a multi-step process starting from commercially available anthraquinone. The first step involves the bromination of anthraquinone to form 1,4-dibromoanthraquinone. This compound is then reacted with magnesium to form a Grignard reagent, which is subsequently reacted with N-phenylethylamine to form the intermediate product. The final step involves the methylation of the intermediate with methyl iodide to form 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone.

Scientific Research Applications

2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer that selectively kills cancer cells.

properties

Product Name

2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

2-methyl-1-(2-phenylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C23H19NO2/c1-15-11-12-19-20(21(15)24-14-13-16-7-3-2-4-8-16)23(26)18-10-6-5-9-17(18)22(19)25/h2-12,24H,13-14H2,1H3

InChI Key

AYXLRIRVFOSTOK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NCCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NCCC4=CC=CC=C4

Origin of Product

United States

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